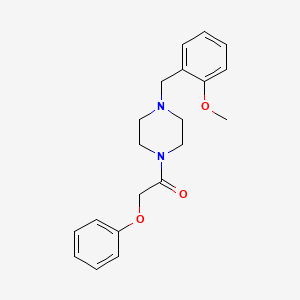

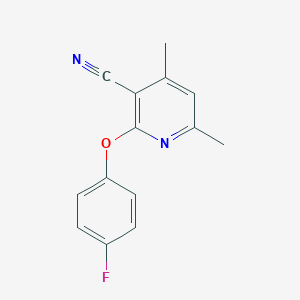

![molecular formula C22H20ClN3O4S B5577635 N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound involved in various chemical reactions and possesses distinct physical and chemical properties. Its study is significant in the field of organic chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves reactions under specific conditions. For example, similar compounds were synthesized using microwave irradiation and confirmed through 1H NMR, 13C NMR, and HRMS techniques (Gul et al., 2016).

Molecular Structure Analysis

The crystal structure of similar N-acylhydrazone isomers, including compounds with chlorobenzylidene groups, was studied. These compounds crystallize in the triclinic P space group, and their molecular structures form inversion dimers with specific ring motifs (Purandara et al., 2021).

Chemical Reactions and Properties

Benzenesulfonamides, including those with methoxy groups, are known to undergo various chemical reactions. For instance, they react with thiourea in specific conditions, leading to the formation of different chemical structures (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of similar benzenesulfonamides are characterized using techniques like IR, NMR, and X-ray diffraction. These studies provide insights into the compound's crystal system, space group, and unit cell parameters (Sreenivasa et al., 2014).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

One significant area of research regarding this compound involves its crystal structure. In a study by Purandara et al. (2021), the crystal structures of three isomers, including (E)-4-chloro-N-{2-[2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide, were analyzed. These compounds crystallize in the triclinic P space group, and the study detailed their molecular interactions and structural motifs, which are essential for understanding their chemical behavior and potential applications (Purandara, Foro, & Thimme Gowda, 2021).

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition properties of related compounds. Gul et al. (2016) synthesized various 4-(2-substituted hydrazinyl)benzenesulfonamides and studied their inhibitory effects against human carbonic anhydrase I and II. These studies are crucial in exploring potential therapeutic applications of such compounds (Gul et al., 2016).

Anticancer Properties

Research has also been conducted on the potential anticancer properties of related benzenesulfonamide derivatives. For instance, Gul et al. (2016) tested compounds for their cytotoxicity and tumor-specificity, finding that certain derivatives showed interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Biological Potential in Pharmaceutical Applications

Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, exploring their enzyme inhibition potential and antioxidant properties. Such research contributes to understanding the potential pharmaceutical applications of these compounds (Kausar et al., 2019).

Catalytic Applications

Mahmudov et al. (2014) investigated Cu(II) and Co(II) complexes of arylhydrazones, including related benzenesulfonamide compounds, for their potential as catalyst precursors. These compounds showed promise in the selective oxidation of secondary alcohols, highlighting their potential in catalytic processes (Mahmudov et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S/c1-30-19-13-11-18(12-14-19)26(31(28,29)20-8-3-2-4-9-20)16-22(27)25-24-15-17-7-5-6-10-21(17)23/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXHNAUVXRQORA-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

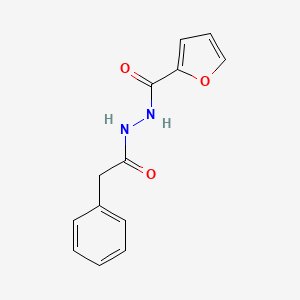

![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)

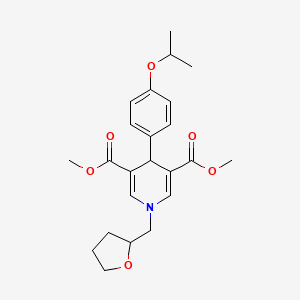

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

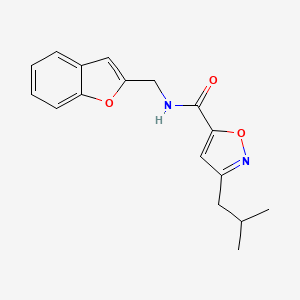

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)